molecular formula C17H22FN5 B2686233 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2415632-20-9

2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2686233
CAS No.: 2415632-20-9
M. Wt: 315.396
InChI Key: VOFKTJKIKJEXLR-UHFFFAOYSA-N
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Description

2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethylpyrimidinyl moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. This forms 4-[(4-fluorophenyl)methyl]piperazine.

    Coupling with Pyrimidine: The intermediate is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine under basic conditions to yield the final product. This step often requires a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes in catalysis.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.

Medicine

    Pharmacological Research: Explored for potential therapeutic applications, including as an antidepressant or antipsychotic agent due to its interaction with central nervous system receptors.

Industry

    Chemical Industry: Utilized in the development of new materials and as a building block in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets:

    Receptor Binding: It binds to serotonin and dopamine receptors, modulating their activity.

    Pathways: Influences neurotransmitter pathways, potentially altering mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-fluorophenyl)methyl]piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyrimidine group.

    N,N-dimethylpyrimidin-4-amine: Contains the pyrimidine and dimethylamine groups but lacks the piperazine and fluorophenyl moieties.

Uniqueness

    Structural Complexity: The combination of the fluorophenyl, piperazine, and pyrimidine groups in a single molecule provides unique pharmacological properties.

    Receptor Selectivity: Exhibits distinct binding affinities and selectivity profiles compared to its analogs, making it a valuable compound for targeted therapeutic applications.

This detailed overview provides a comprehensive understanding of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFKTJKIKJEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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